![molecular formula C25H34N2O4 B13996157 4,4'-(Propane-2,2-diyl)bis{2-[(morpholin-4-yl)methyl]phenol} CAS No. 3541-25-1](/img/structure/B13996157.png)
4,4'-(Propane-2,2-diyl)bis{2-[(morpholin-4-yl)methyl]phenol}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol,4,4-(1-methylethylidene)bis[2-(4-morpholinylmethyl)-] is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes phenol groups and morpholine rings, making it a versatile compound in both industrial and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol,4,4-(1-methylethylidene)bis[2-(4-morpholinylmethyl)-] typically involves the reaction of phenol with formaldehyde and morpholine under controlled conditions. The reaction is catalyzed by acidic or basic catalysts, depending on the desired yield and purity. The process involves multiple steps, including condensation and cyclization reactions, to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Phenol,4,4-(1-methylethylidene)bis[2-(4-morpholinylmethyl)-] undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Various reduced derivatives of the original compound.
Substitution: Nitro- and halogen-substituted phenol derivatives.
Scientific Research Applications
Phenol,4,4-(1-methylethylidene)bis[2-(4-morpholinylmethyl)-] has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol,4,4-(1-methylethylidene)bis[2-(4-morpholinylmethyl)-] involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol groups can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity. The morpholine rings can interact with various biological pathways, modulating their function and leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: Another compound with phenol groups, used in the production of polycarbonate plastics and epoxy resins.
Bisphenol S: A similar compound with sulfone groups, used as an alternative to Bisphenol A in various applications.
Uniqueness
Phenol,4,4-(1-methylethylidene)bis[2-(4-morpholinylmethyl)-] is unique due to the presence of morpholine rings, which impart distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
3541-25-1 |
|---|---|
Molecular Formula |
C25H34N2O4 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
4-[2-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]propan-2-yl]-2-(morpholin-4-ylmethyl)phenol |
InChI |
InChI=1S/C25H34N2O4/c1-25(2,21-3-5-23(28)19(15-21)17-26-7-11-30-12-8-26)22-4-6-24(29)20(16-22)18-27-9-13-31-14-10-27/h3-6,15-16,28-29H,7-14,17-18H2,1-2H3 |
InChI Key |
OIAQCYLABAYJTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)O)CN2CCOCC2)C3=CC(=C(C=C3)O)CN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


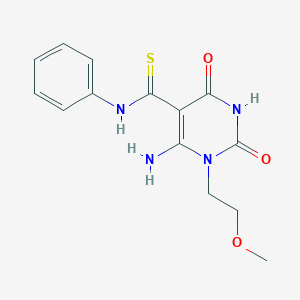
![Silane, [[2,4-bis(trifluoromethyl)phenyl]ethynyl]trimethyl-](/img/structure/B13996078.png)
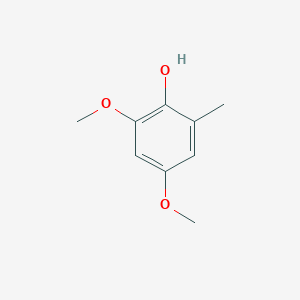
![1H-Indole-2,3-dione, 1-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B13996086.png)

![1-[Diethyl(phenyl)silyl]aziridine](/img/structure/B13996096.png)
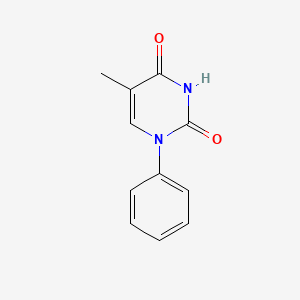
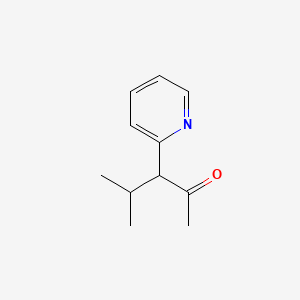
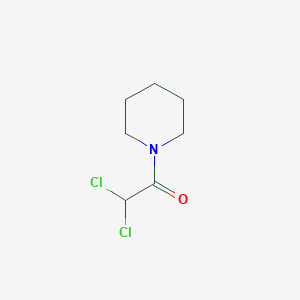
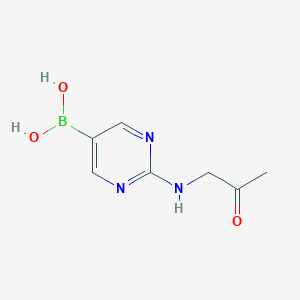
![5-Amino-2-[(4-sulfamoylphenyl)hydrazinylidene]imidazole-4-carboxamide](/img/structure/B13996137.png)

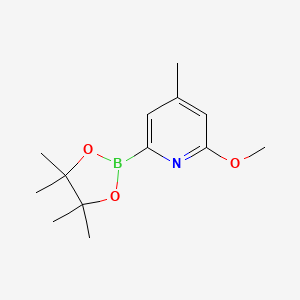
![N-[(Benzyloxy)carbonyl]threonylglycinamide](/img/structure/B13996158.png)
